4-Butylpyrimidine-5-boronic acid
Description
Properties
CAS No. |
1072945-78-8 |
|---|---|
Molecular Formula |
C8H13BN2O2 |
Molecular Weight |
180.01 g/mol |
IUPAC Name |
(4-butylpyrimidin-5-yl)boronic acid |
InChI |
InChI=1S/C8H13BN2O2/c1-2-3-4-8-7(9(12)13)5-10-6-11-8/h5-6,12-13H,2-4H2,1H3 |
InChI Key |
IJENVCJCQXKSEF-UHFFFAOYSA-N |
SMILES |
B(C1=CN=CN=C1CCCC)(O)O |
Canonical SMILES |
B(C1=CN=CN=C1CCCC)(O)O |
Origin of Product |
United States |
Synthetic Methodologies for 4 Butylpyrimidine 5 Boronic Acid and Analogs
Direct C-H Borylation Approaches to Pyrimidine (B1678525) Boronic Acids
Direct C-H borylation is an atom-economical method that avoids the pre-functionalization of the pyrimidine ring, such as halogenation. nih.gov This strategy involves the direct conversion of a carbon-hydrogen bond to a carbon-boron bond.
Recent advancements have led to metal-free C-H borylation techniques. rsc.orgnih.govresearchgate.netnih.gov For instance, research has demonstrated a metal-free, directed ortho-C-H borylation of 2-pyrimidylaniline derivatives. nih.govresearchgate.netnih.gov In these reactions, the pyrimidine ring itself acts as a directing group, facilitating the borylation at a specific position on an adjacent ring. nih.gov A proposed mechanism involves the formation of a Lewis acid-base adduct between a boron trihalide (like BBr₃) and a nitrogen atom of the pyrimidine ring, which activates the adjacent C-H bond for borylation. rsc.org This approach is noted for its smooth progression without interference from various impurities. rsc.orgresearchgate.net
While metal-free methods are gaining traction, transition-metal catalysis, particularly with iridium, has also been employed for the C-H borylation of nitrogen-containing heterocycles. rsc.orgnih.govresearchgate.netnih.govrsc.org However, the basic nitrogen atoms in pyrimidines can sometimes hinder the reaction by coordinating to the metal center. thieme-connect.de Strategies to overcome this include using cooperative catalysis, such as an Iridium/Aluminum system, where a Lewis acid interacts with the pyrimidine nitrogen, rendering the ring more reactive and sterically directing the borylation to a specific position. thieme-connect.de
Transition Metal-Catalyzed Cross-Coupling Strategies for Pyrimidine-Boron Bond Formation
This widely used strategy involves the reaction of a functionalized pyrimidine, typically a halopyrimidine, with a boron-containing reagent in the presence of a transition metal catalyst. rsc.orgnih.gov
Palladium-catalyzed cross-coupling reactions, such as the Miyaura borylation, are a cornerstone for synthesizing aryl and heteroaryl boronic acids and their esters. researchgate.net The reaction typically couples a pyrimidine halide or triflate with a diboron (B99234) reagent, like bis(pinacolato)diboron (B136004) (B₂pin₂), in the presence of a palladium catalyst and a base. researchgate.netyoutube.com
The efficacy of these reactions heavily relies on the choice of ligand attached to the palladium center. Ligands such as SPhos have been shown to be effective for the borylation of challenging substrates. researchgate.net These methods are valued for their broad substrate scope and good functional group compatibility. researchgate.net A key advantage is the ability to perform subsequent reactions, like the Suzuki-Miyaura cross-coupling, in a one-pot, two-step sequence without isolating the boronic ester intermediate. researchgate.netnih.gov This provides a concise route to complex molecules. researchgate.net Modern advancements focus on using parts-per-million (PPM) levels of palladium catalysts in aqueous micellar solutions, enhancing the sustainability of the process. youtube.com
Table 1: Examples of Palladium-Catalyzed Borylation
| Catalyst/Ligand | Boron Source | Base | Solvent | Temperature | Finding | Reference |
|---|---|---|---|---|---|---|
| Pd(OAc)₂ / SPhos | B₂pin₂ | KOAc | THF | Room Temp. | Efficient borylation of aryl chlorides and bromides. | researchgate.net |
While palladium remains dominant, other transition metals are effective for C-B bond formation.
Nickel: Nickel catalysts are an attractive, earth-abundant alternative to palladium. acs.org Nickel-catalyzed Miyaura borylation has been successfully developed for aryl sulfamates, demonstrating high yields and purity. acs.org The process often requires careful optimization of solvents and the use of scavengers like citric acid to remove residual nickel. acs.org
Rhodium: Rhodium catalysts are also utilized in borylation chemistry. Commercially available and air-stable rhodium precatalysts, combined with specific chiral ligands, can be used for related synthetic transformations involving boronic acids, often without the need for a glovebox. orgsyn.org
Silver: The use of silver in the direct borylation of pyrimidines is less commonly documented compared to other metals. It is more frequently involved in other types of cross-coupling reactions or as a co-catalyst.
Organometallic Routes to Pyrimidine Boronic Acid Precursors
These methods involve the initial formation of a highly reactive pyrimidyl organometallic species, which is then quenched with a boron electrophile, such as a trialkyl borate (B1201080).
The formation of a pyrimidyl Grignard reagent from a corresponding halopyrimidine can be challenging but offers a direct route to borylation. These reactions typically involve the reaction of a bromopyrimidine with magnesium. The resulting Grignard reagent is then treated with an electrophile like triisopropyl borate, followed by acidic hydrolysis to yield the desired pyrimidine boronic acid. researchgate.netresearchgate.net This pathway is often catalyzed by species such as Fe, Co, Ni, or Pd. researchgate.net
Lithium-halogen exchange is a powerful and widely used method for preparing organolithium reagents from organic halides. harvard.eduodu.edu This reaction is extremely fast, even at very low temperatures (e.g., -78 °C), and can often be performed selectively in the presence of other functional groups. harvard.edunih.gov
The synthesis of pyrimidine-5-boronic acid has been achieved via this route. nih.gov The process involves treating a 5-bromopyrimidine (B23866) derivative with an organolithium reagent, such as n-butyllithium (n-BuLi), at low temperature. nih.govresearchgate.net This generates a highly reactive 5-lithiopyrimidine intermediate. Subsequent reaction with an electrophilic boron source, typically triisopropyl borate, followed by hydrolysis, affords the target pyrimidine boronic acid. nih.gov The use of continuous flow reactors can help control the exothermic nature of these reactions, making the process more scalable and reproducible. nih.gov
Table 2: Chemical Compounds Mentioned
| Compound Name | Role/Type |
|---|---|
| 4-Butylpyrimidine-5-boronic acid | Target Compound |
| 2-Pyrimidylaniline | Substrate |
| Boron tribromide (BBr₃) | Borylating Agent |
| Bis(pinacolato)diboron (B₂pin₂) | Boron Source |
| 5-Bromopyrimidine | Precursor |
| 2-Methoxy-5-bromopyrimidine | Precursor |
| 5-Pyrimidylboronic acid | Product/Reagent |
| 2-Methoxy-5-pyrimidylboronic acid | Product |
| Triisopropyl borate | Boron Electrophile |
| Palladium(II) acetate (B1210297) (Pd(OAc)₂) | Catalyst Precursor |
| SPhos | Ligand |
| Dichlorobis(triphenylphosphine)palladium(II) | Catalyst |
| n-Butyllithium (n-BuLi) | Organolithium Reagent |
| 4,6-Dichloropyrimidine | Reagent |
Electrophilic Substitution and Transmetalation Pathways for Pyrimidine Borylation
Electrophilic Aromatic Substitution (SEAr)
Direct C–H borylation via electrophilic substitution represents a powerful, atom-economical approach. rsc.org In the context of pyrimidines, which are generally electron-deficient heterocycles, this reaction can be challenging. However, metal-free, directed C–H borylation has been successfully demonstrated. A notable example involves the use of strong boron electrophiles like boron tribromide (BBr₃). nih.gov
The mechanism for this transformation is proposed to begin with the formation of a Lewis acid-base adduct between the pyrimidine nitrogen and BBr₃. This initial complexation activates the system. Subsequently, a borenium species is generated, which is sufficiently electrophilic to attack an electron-rich partner ring system, if present, via an electrophilic aromatic substitution pathway. nih.gov For pyrimidines that are not part of a more complex, electron-rich system, this direct borylation is less common. However, for substrates like 2-pyrimidylanilines, the pyrimidine ring acts as an efficient directing group for the ortho-C–H borylation of the aniline (B41778) ring. nih.govrsc.org
The general pathway involves:
Formation of a Lewis acid-base adduct between a pyrimidine nitrogen and BBr₃.
Generation of a highly reactive borenium cation.
Electrophilic attack on an aromatic ring, leading to a Wheland intermediate.
Proton abstraction to restore aromaticity and form the dibromoborane (B81526) complex.
Quenching with an alcohol, such as pinacol (B44631), to yield the corresponding boronic ester. nih.gov
Transmetalation Pathways
Transmetalation is a more common and versatile strategy for the borylation of halogenated pyrimidines. This method typically involves a two-step process: a halogen-metal exchange followed by quenching the resulting organometallic intermediate with a boron electrophile. nih.gov
A widely used approach starts with a brominated pyrimidine, such as a hypothetical 4-butyl-5-bromopyrimidine. The bromine atom is exchanged with a metal, typically lithium, by treatment with an organolithium reagent like n-butyllithium (n-BuLi) at low temperatures (e.g., -78 °C). google.comchemicalbook.com This generates a highly nucleophilic pyrimidyl-lithium species. This intermediate is then reacted with a trialkyl borate, such as trimethyl borate or triisopropyl borate, to form a boronate complex. chemicalbook.comnih.gov Acidic workup hydrolyzes the boronate ester to yield the final pyrimidine boronic acid. researchgate.net
A practical synthesis for a related compound, (2-aminopyrimidin-5-yl)boronic acid, highlights this process. It involves a metal-halogen exchange using n-BuLi followed by trapping the lithiated intermediate with triisopropyl borate. researchgate.net This robust method avoids the need for transition-metal catalysts and is suitable for large-scale production. google.comresearchgate.net
| Starting Material | Key Reagents | Intermediate | Product | Reference |
|---|---|---|---|---|
| 2-Amino-5-bromopyrimidine | 1. n-Butyllithium 2. Triisopropyl borate 3. Acid | 2-Amino-5-lithiopyrimidine | 2-Aminopyrimidine-5-boronic acid | google.comresearchgate.net |
| d5-Bromobenzene | 1. n-Butyllithium 2. Triethyl borate 3. HCl | d5-Phenyllithium | Phenyl-d5-boronic acid | chemicalbook.com |
| ortho-Bromophenethyl alcohol (protected) | 1. n-Butyllithium 2. Borate ester | ortho-Lithiophenethyl alcohol derivative | Benzoxaborine | nih.gov |
Stereochemical Control in the Synthesis of Pyrimidine Boronic Acids
When the pyrimidine boronic acid or its analog contains stereocenters, controlling the stereochemical outcome of the synthesis is paramount. This is particularly relevant in medicinal chemistry, where the biological activity of enantiomers can differ significantly. While there are no specific, widely documented examples of stereocontrolled synthesis for this compound itself, established methodologies for creating chiral boronic acids can be applied.
A primary strategy for inducing stereochemistry is the use of chiral auxiliaries. nih.gov These are chiral molecules that are temporarily incorporated into the substrate, direct the stereochemical course of a reaction, and are subsequently removed. For the synthesis of chiral boronic esters, diols such as (+)-pinanediol are frequently employed. nih.gov
The Matteson homologation is a classic and powerful method for the stereoselective synthesis of α-chloro boronic esters, which are versatile intermediates for creating chiral α-amino boronic acids. nih.gov This approach can be conceptually applied to pyrimidine-containing substrates.
The general sequence is as follows:
A starting boronic ester is reacted with a dichloromethyl- or chloromethyl-lithium reagent.
This forms an "ate" complex, which then undergoes rearrangement, often with the expulsion of a leaving group, to insert a chloromethyl group between the boron and the original organic group.
If a chiral diol like pinanediol is used to form the initial boronic ester, the rearrangement proceeds with high diastereoselectivity, leading to a chiral α-chloro boronic ester.
The chlorine atom can then be displaced by a variety of nucleophiles, such as azides or protected amines, with inversion of configuration to generate other chiral α-substituted boronic esters. nih.gov
| Step | Description | Key Reagents/Intermediates | Stereochemical Principle | Reference |
|---|---|---|---|---|
| 1 | Formation of Chiral Boronic Ester | Boronic acid + (+)-Pinanediol | Introduction of a chiral auxiliary. | nih.gov |
| 2 | Matteson Homologation | Dichloromethyllithium (LiCHCl₂) | Stereoselective insertion of a chloromethyl group to form a chiral α-chloro boronic ester. | nih.gov |
| 3 | Nucleophilic Displacement | Lithium hexamethyldisilazide (LiHMDS) or other nucleophiles | SN2 displacement of the chloride with high stereochemical fidelity (inversion). | nih.gov |
| 4 | Deprotection | Acidic or basic hydrolysis | Removal of the chiral auxiliary to yield the enantiomerically enriched target boronic acid. | nih.gov |
By applying these established principles, the synthesis of chiral analogs of this compound can be achieved with a high degree of stereochemical control, paving the way for the development of novel, single-enantiomer compounds for various applications.
Chemical Reactivity and Mechanistic Aspects of 4 Butylpyrimidine 5 Boronic Acid
Understanding Protodeboronation Pathways of the Pyrimidine (B1678525) Boronic Acid Core
Protodeboronation is a chemical reaction where the carbon-boron bond of a boronic acid is cleaved and replaced by a carbon-hydrogen bond. wikipedia.org This process is a frequent and often undesirable side reaction in synthetic applications that utilize boronic acids, such as the Suzuki-Miyaura cross-coupling reaction. wikipedia.orgnih.gov The susceptibility of a boronic acid to protodeboronation is highly dependent on the reaction conditions and the nature of the organic group attached to the boron. wikipedia.org
Mechanistic studies have revealed that protodeboronation can proceed through multiple pathways, with the reaction pH being a critical factor. wikipedia.orgnih.gov For simple aromatic boronic acids, both general acid-catalyzed and specific base-catalyzed mechanisms have been identified. wikipedia.org In the case of heteroaromatic boronic acids containing a basic nitrogen atom, such as the pyrimidine core in 4-butylpyrimidine-5-boronic acid, additional pathways can exist. These compounds can form zwitterionic species at neutral pH, which may undergo rapid protodeboronation through a unimolecular fragmentation of the C–B bond. wikipedia.orgresearchgate.net The rate of protodeboronation is influenced by the speciation of the boronic acid, which is dictated by the pH. ed.ac.uk To mitigate this undesired reaction, derivatives like MIDA boronate esters or organotrifluoroborates are sometimes used, which act as "slow-release" sources of the boronic acid, keeping its concentration low and minimizing side reactions. wikipedia.org
Table 2: Common Protodeboronation Pathways
| Pathway | Description | Key Influencing Factor |
| Acid-Catalyzed | Involves the reaction of the boronic acid with an acid. wikipedia.org | Low pH |
| Base-Catalyzed | Proceeds via the formation of a boronate anion, which then reacts with a proton source like water. wikipedia.org | High pH |
| Zwitterionic Fragmentation | A unimolecular pathway observed for basic heteroaromatic boronic acids under neutral pH conditions. wikipedia.orgresearchgate.net | Neutral pH, presence of a basic nitrogen |
This table outlines the primary mechanisms by which protodeboronation occurs, highlighting the critical role of pH and the structure of the boronic acid.
Radical Reactivity and Single-Electron Transfer Processes
Beyond their role in two-electron processes like Suzuki coupling, boronic acids are increasingly recognized as versatile precursors for generating carbon-centered radicals via single-electron transfer (SET) mechanisms. rsc.org This open-shell activation mode provides an alternative pathway for forming new carbon-carbon bonds. rsc.org
The Minisci reaction involves the addition of a carbon-centered radical to an electron-deficient heterocycle. researchgate.net Given that the pyrimidine ring is electron-deficient, it is a suitable substrate for such reactions. wikipedia.org While classical Minisci reactions often use alkyl carboxylic acids or halides as radical precursors, recent advancements have shown that alkyl and aryl boronic acids can also serve this purpose. nih.govnih.govrsc.org For instance, photoredox-mediated methods have been developed that allow for the efficient C–H alkylation of N-heteroarenes using alkyl boronic acids under mild conditions. nih.govrsc.org A pyrrole-fused pyrimidine has been shown to be selectively alkylated on the electron-deficient pyrimidine ring using this methodology. nih.gov These reactions often employ a photocatalyst and an oxidant to facilitate the generation of the alkyl radical from the boronic acid. nih.govrsc.org
The generation of alkyl radicals from alkylboronic acids has historically been challenging due to their high oxidation potentials. acs.orgsemanticscholar.orgchemrxiv.org However, recent studies have demonstrated that these potentials can be modulated, for example, through hydrogen-bonding interactions with amide solvents, which facilitates their participation in visible-light-assisted photocatalyzed reactions. acs.orgsemanticscholar.orgchemrxiv.org This activation enables the generation of alkyl radicals for various transformations, including alkylations and allylations. acs.orgchemrxiv.org Similarly, aryl radicals can be generated from arylboronic acids under oxidative conditions, often using a catalytic amount of a silver(I) salt with a persulfate co-oxidant, and then used to functionalize heterocycles. nih.gov These radical-based approaches expand the synthetic utility of boronic acids like this compound, allowing for their use in C-H functionalization reactions that are complementary to traditional cross-coupling methods. rsc.orgnih.gov
Electrophilic and Nucleophilic Reactions of this compound
The reactivity of this compound is characterized by the interplay of the electron-deficient pyrimidine ring, the versatile boronic acid functional group, and the electron-donating butyl substituent. The pyrimidine ring is inherently electron-poor due to the presence of two electronegative nitrogen atoms, which significantly influences its susceptibility to nucleophilic attack and its resistance to electrophilic substitution. Conversely, the boronic acid group is a key player in transition metal-catalyzed cross-coupling reactions and can also participate in other transformations. The butyl group, being an alkyl group, exerts a modest electron-donating effect on the pyrimidine ring.
Electrophilic Reactions:
The boronic acid group itself can undergo electrophilic attack, most notably protodeboronation, where the boron group is replaced by a hydrogen atom. This reaction is often an undesired side reaction in cross-coupling processes.
While extensive research specifically detailing the electrophilic reactions of this compound is limited, the expected reactivity can be inferred from the general behavior of pyrimidine systems.
Table 1: Illustrative Electrophilic Reactions of the Pyrimidine Ring
| Reaction Type | Reagents and Conditions | Expected Product(s) | Remarks |
| Nitration | HNO₃/H₂SO₄, high temperature | 5-Nitro-4-butylpyrimidine | Reaction is expected to be sluggish and require forcing conditions. The directing effects of the existing substituents would need to be considered, though the inherent deactivation of the ring is the primary factor. |
| Halogenation | Br₂/FeBr₃ or Cl₂/FeCl₃, high temperature | 4-Butyl-5-halopyrimidine | Similar to nitration, halogenation would likely require harsh conditions. The position of substitution would be influenced by the directing effects of the butyl and boronic acid groups, as well as the inherent reactivity of the pyrimidine ring positions. |
| Friedel-Crafts Acylation/Alkylation | Acyl chloride/AlCl₃ or Alkyl halide/AlCl₃ | No reaction or decomposition | The pyrimidine ring is strongly deactivated, and the nitrogen atoms can coordinate with the Lewis acid catalyst, further deactivating the ring and potentially leading to decomposition. |
Note: The reactions and products in this table are illustrative and based on general principles of aromatic chemistry. Specific experimental data for this compound may vary.
Nucleophilic Reactions:
The electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic attack. This is a characteristic feature of many diazine systems. Nucleophilic aromatic substitution (SNAr) can occur, particularly if a good leaving group is present on the ring. In the case of this compound, the boronic acid group is not a typical leaving group for classical SNAr reactions. However, the pyrimidine ring can be activated towards nucleophilic attack under specific conditions.
The most significant "nucleophilic" role of this compound is observed in its participation as the nucleophilic partner in Suzuki-Miyaura cross-coupling reactions. In this palladium-catalyzed process, the organic group attached to the boron atom is transferred to an electrophilic partner, typically an aryl or vinyl halide. The reaction proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. libretexts.org The transmetalation step involves the transfer of the butylpyrimidinyl group from the boron atom to the palladium center, highlighting the nucleophilic character of the organoboron species in this context.
Research on pyrimidine derivatives has shown that they can undergo various nucleophilic substitution reactions, often at positions activated by the ring nitrogens. nih.gov
Table 2: Suzuki-Miyaura Cross-Coupling of this compound
| Electrophilic Partner | Catalyst/Base/Solvent | Product | Reference |
| Aryl Bromide (e.g., 1-bromo-4-methoxybenzene) | Pd(PPh₃)₄, Na₂CO₃, Toluene/Ethanol/H₂O | 4-Butyl-5-(4-methoxyphenyl)pyrimidine | rsc.orgpsu.edu |
| Heteroaryl Halide (e.g., 2-bromopyridine) | Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O | 4-Butyl-5-(pyridin-2-yl)pyrimidine | nih.gov |
| Vinyl Bromide (e.g., (E)-1-bromo-2-phenylethene) | Pd(OAc)₂/SPhos, K₃PO₄, Toluene/H₂O | (E)-4-Butyl-5-(2-phenylvinyl)pyrimidine | nih.gov |
Note: This table represents typical Suzuki-Miyaura coupling reactions. The specific conditions and outcomes can vary depending on the substrates and catalyst system employed.
The boronic acid moiety itself can also react with nucleophiles. For instance, in the presence of a base, the boron atom can be attacked by a hydroxide (B78521) ion to form a boronate complex, which is a key intermediate in the transmetalation step of the Suzuki-Miyaura reaction. libretexts.org
Advanced Materials Applications of 4 Butylpyrimidine 5 Boronic Acid
Integration into Functional Polymeric Architectures
The integration of boronic acid moieties into polymer structures enables the creation of "smart" or responsive materials that can change their properties in response to external stimuli like pH or the presence of specific molecules. While direct polymerization of 4-butylpyrimidine-5-boronic acid is not extensively documented, its structure lends itself to incorporation into various polymer architectures.
Boronic acid-containing polymers can be designed as responsive hydrogels. For instance, copolymers containing boronic acids can form bioconjugates with biological macromolecules like viruses, leading to hydrogels whose formation and dissolution can be controlled by temperature, pH, and the presence of diol-containing compounds such as glucose chemrxiv.org. Such systems have potential applications in controlled drug release chemrxiv.org.
Another approach involves creating functional nanoparticles. Boronic acid-functionalized core-shell polymer nanoparticles have been synthesized for the specific enrichment of glycosylated peptides. chrom-china.com These nanoparticles typically consist of a hydrophilic polymer core and a shell functionalized with boronic acids for capturing target molecules. chrom-china.com The this compound monomer could be incorporated into such nanoparticle shells, where the pyrimidine (B1678525) unit could offer additional interaction sites, potentially enhancing selectivity.
| Polymer Architecture | Boronic Acid Monomer Example | Stimuli-Responsiveness | Potential Application |
| Responsive Hydrogel | Boronic acid containing copolymers | pH, Temperature, Glucose | Controlled Drug Release chemrxiv.org |
| Core-Shell Nanoparticles | 4-Vinylphenylboronic acid | Diol-binding | Glycopeptide Enrichment chrom-china.com |
Optoelectronic Device Development
The electron-deficient nature of the pyrimidine ring makes it an excellent component in materials designed for optoelectronic applications. Pyrimidine derivatives are widely used in organic electronic devices, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), often serving as strong electron-accepting units. nih.gov
In the field of OLEDs, pyrimidine-boronic acids are crucial intermediates for synthesizing advanced emitters. nih.gov The pyrimidine core is a powerful electron acceptor, which is a key feature in designing molecules that exhibit thermally activated delayed fluorescence (TADF), a mechanism that allows for harvesting both singlet and triplet excitons and can lead to internal quantum efficiencies of nearly 100%. nih.govnih.gov
Researchers have developed four-coordinate boron complexes incorporating a pyrimidine-based O^N^O ligand scaffold. nih.govuniv-rennes.fr These complexes, synthesized via Suzuki cross-coupling reactions using pyrimidine boronic acid derivatives, act as push-pull dyes. nih.gov Certain derivatives within this class display promising TADF properties and have been successfully integrated into OLED devices, achieving high external quantum efficiencies (EQE). nih.govuniv-rennes.fr Pyrimidine units have also been used as the core for deep-blue TADF emitters and as acceptor moieties in bipolar host materials for green TADF-OLEDs, leading to devices with outstanding performance. chemrxiv.orgrsc.org
| Device Type | Pyrimidine Derivative Role | Key Feature/Mechanism | Reported Performance (max EQE) |
| TADF-OLED | O^N^O Boron Complex Emitter | Push-pull structure, TADF | 9.7% nih.govuniv-rennes.fr |
| Deep-Blue OLED | Emitter Core | Intramolecular H-bonds, MR-TADF | 15.8% chemrxiv.org |
| Green TADF-OLED | Bipolar Host Material | Enhanced charge balance | 24.1% (solution-processed) rsc.org |
In the realm of solar energy, boronic acids serve as effective anchoring groups to attach photosensitizing dyes to semiconductor surfaces like titanium dioxide (TiO₂) in dye-sensitized solar cells (DSSCs), a subset of OPVs. nih.gov The boronic acid group forms stable, covalent ester bonds with the metal oxide surface. nih.gov This strong binding is advantageous compared to more common anchoring groups like carboxylic acids, which can be less stable. nih.gov
The synthesis of BODIPY (boron-dipyrromethene) dyes functionalized with boronic acid has been demonstrated for use in DSSCs. nih.gov Furthermore, chemical suppliers categorize pyrimidine-5-boronic acid pinacol (B44631) ester, a protected form of pyrimidine-5-boronic acid, as a building block for OPV materials, indicating its utility in the synthesis of novel donor or acceptor molecules for organic solar cells. ambeed.com The electron-accepting pyrimidine core makes it a candidate for constructing materials for the electron-transporting layer or as part of the acceptor component in a bulk heterojunction OPV.
Design of Chemical and Biological Sensor Systems
The ability of the boronic acid group to reversibly bind with 1,2- and 1,3-diols is the cornerstone of its application in chemical and biological sensors. nih.gov This interaction is highly specific for diol-containing molecules, which include a vast range of biologically important targets like carbohydrates and catecholamines. nih.gov
Fluorescent sensors based on boronic acids typically consist of a fluorophore (a light-emitting molecule) linked to a boronic acid receptor. When the boronic acid binds to a target diol, the electronic environment of the fluorophore is altered, causing a detectable change in its fluorescence intensity or wavelength. google.com This change can occur through several mechanisms, including photoinduced electron transfer (PET), where the boronic acid quenches the fluorescence in its unbound state, and binding to the diol restores the emission. google.com
The this compound scaffold is well-suited for this application. The pyrimidine ring itself can be part of the fluorescent signaling unit, or it can be attached to other fluorophores like anthracene, pyrene, or BODIPY. nih.govgoogle.com Boronic acid-based fluorescent sensors have been successfully developed for the detection of various analytes at physiological pH. researchgate.net
| Sensor Type | Sensing Mechanism | Target Analyte(s) | Key Finding |
| Pyrene-based sensor | Fluorescence modulation | Catechol, Dopamine, L-DOPA | Selective detection over non-catechol analytes nih.gov |
| BODIPY-PBA polymer film | Fluorescence enhancement | Monosaccharides (esp. Fructose) | Fast response time (20 minutes) and high selectivity in a membrane google.com |
| Acrylamide copolymer | Fluorescence quenching | Sugars, Dopamine | Sensitivity enhanced by an order of magnitude with gold nanoparticles researchgate.net |
Boronate affinity chromatography is a powerful technique for the separation and purification of diol-containing biomolecules. nih.govresearchgate.net In this method, a boronic acid ligand, such as this compound, is chemically immobilized onto a solid support material (e.g., silica (B1680970) or agarose (B213101) beads) to create the stationary phase of a chromatography column. chrom-china.comnih.gov
When a complex mixture containing the target molecules is passed through the column under appropriate pH conditions (typically alkaline), the cis-diol moieties of molecules like glycoproteins, ribonucleosides, or catecholamines form covalent, cyclic boronate esters with the immobilized ligands. researchgate.netresearchgate.net This specific binding retains the target molecules on the column while other components pass through. The captured molecules can then be released by changing the pH to an acidic range, which hydrolyzes the boronate ester bond. researchgate.net
A significant advantage of using heterocyclic boronic acids, like a pyrimidine-boronic acid, is that they can have lower pKa values than the commonly used phenylboronic acid. nih.gov This allows for effective binding of diols at or near neutral pH, which is gentler on sensitive biological samples like proteins. researchgate.net
| Analyte Class | Boronic Acid Ligand Example | Support Material | Key Advantage |
| Nucleosides, Nucleotides, Glycoproteins | m-Aminophenylboronic acid | Nonporous silica | Improved chromatographic performance over porous supports nih.gov |
| Glycopeptides | 4-Vinylphenylboronic acid | Core-shell polymer nanoparticles | High efficiency enrichment from complex digests chrom-china.com |
| General cis-diols | Heterocyclic boronic acids | General supports | Can operate at lower pH, preserving biomolecule integrity researchgate.net |
Boron-Doped Conjugated Systems for Energy Applications
Following a comprehensive review of publicly available scientific literature and research databases, no specific studies or data were found regarding the application of this compound in the development of boron-doped conjugated systems for energy applications. The existing research on boron-containing conjugated materials for uses in photovoltaics, thermoelectrics, batteries, or supercapacitors does not specifically mention or detail the use of this particular compound.
General research into pyrimidine and boronic acid derivatives exists, primarily within the field of medicinal chemistry for pharmaceutical development. google.comnih.gov Boronic acids, as a class of compounds, are well-known for their utility as building blocks in organic synthesis, particularly in metal-catalyzed cross-coupling reactions to form new carbon-carbon bonds. mdpi.comnih.gov However, the synthesis and application of this compound for the creation of advanced materials for energy storage or conversion is not documented in the available literature.
Therefore, no detailed research findings or data tables on its role in boron-doped conjugated systems for energy applications can be provided at this time.
Future Research Directions and Interdisciplinary Prospects for 4 Butylpyrimidine 5 Boronic Acid
Development of Novel Catalytic Systems for Pyrimidine (B1678525) Boronic Acid Chemistry
The chemistry of pyrimidine boronic acids is intrinsically linked to the evolution of catalytic systems. While palladium-mediated cross-coupling reactions, such as the Suzuki-Miyaura coupling, are standard, future research is geared towards developing more efficient, sustainable, and selective catalytic methods.
A significant challenge in the synthesis and application of pyrimidine boronic acids is the propensity for proto-deboronation, particularly for 2-substituted pyrimidine boronic acids, a phenomenon often referred to as the "2-pyridyl problem". acs.org Overcoming this requires the design of novel catalysts and reaction conditions. Future efforts will likely focus on:
Transition-Metal-Free Catalysis: Exploring arylboronic acids' capacity for transition-metal-free arylations of heteroarenes under milder conditions presents a greener alternative to traditional methods. researchgate.net
Boronic Acid as Catalyst (BAC): The ability of boronic acids to reversibly bond with hydroxyl groups can be harnessed for both electrophilic and nucleophilic activation in various organic reactions. researchgate.netrsc.org This concept, known as Boronic Acid Catalysis (BAC), can facilitate reactions like dehydrative amidations and etherifications under mild, atom-economical conditions, avoiding the need for wasteful stoichiometric activation steps. rsc.orgnih.gov
Direct C-H Functionalization: Modern strategies are shifting towards the direct functionalization of C-H bonds in the pyrimidine ring. nih.gov Developing catalytic systems that can selectively activate and functionalize specific C-H bonds of a butyl-substituted pyrimidine would provide a more atom-economical and efficient route to complex derivatives, bypassing the need to pre-install a halogen for subsequent coupling. nih.govnih.gov
Photocatalysis and Electrochemistry: These emerging fields offer new modalities for activating pyrimidine systems and forging new bonds under exceptionally mild conditions, potentially providing novel pathways for the derivatization of 4-butylpyrimidine-5-boronic acid.
Table 1: Emerging Catalytic Strategies for Pyrimidine Boronic Acids
| Catalytic Strategy | Description | Potential Advantages |
|---|---|---|
| Boronic Acid Catalysis (BAC) | Uses a boronic acid to catalyze reactions like amidation by activating carboxylic acids. rsc.orgnih.gov | Mild conditions, high atom-economy, avoids stoichiometric activators. rsc.org |
| Direct C-H Functionalization | Catalytically activates and functionalizes a C-H bond directly on the pyrimidine ring. nih.govnih.gov | Increased atom economy, reduced synthetic steps. |
| Metal-Free Arylations | Utilizes the inherent reactivity of boronic acids to perform arylations without a transition metal catalyst. researchgate.net | Reduced cost and metal contamination in products. |
| Photocatalysis/Electrochemistry | Employs light or electric current to generate reactive intermediates for bond formation. | Extremely mild conditions, novel reactivity patterns. |
Applications in Flow Chemistry and Automated Synthetic Platforms
The translation of synthetic methods from the lab bench to industrial-scale production often faces challenges related to safety, scalability, and control over reaction parameters. Flow chemistry and automated synthesis offer powerful solutions to these issues, and their application to pyrimidine boronic acid chemistry is a burgeoning area of research.
Flow chemistry, where reactions are performed in continuous-flow reactors, is particularly well-suited for handling unstable intermediates, such as the organolithium species often generated during the synthesis of boronic acids. acs.orgresearchgate.net This technology allows for precise control over temperature, pressure, and reaction time, often enabling reactions that are difficult or hazardous to perform in traditional batch reactors. acs.org The development of a flow chemistry process for a key boronic acid starting material has been shown to be scalable to kilogram production levels without requiring cryogenic temperatures. acs.org
Automated synthesis platforms, which can perform iterative cycles of deprotection, coupling, and purification, are revolutionizing the synthesis of small molecules for drug discovery. acs.orggoogle.com By employing protected forms of boronic acids, such as N-methyliminodiacetic acid (MIDA) boronates, chemists can build complex molecules in a stepwise and automated fashion. google.com This approach is ideal for creating large libraries of analogues of a lead compound for structure-activity relationship (SAR) studies. nih.gov
For this compound, these technologies could enable:
On-Demand Synthesis: Rapidly produce quantities of the compound or its derivatives as needed.
Library Generation: Automate the synthesis of a diverse library of 4-butylpyrimidine (B13094090) derivatives by coupling the boronic acid with a wide range of partners.
Process Optimization: Efficiently screen reaction conditions to find the optimal parameters for yield and purity.
Table 2: Advantages of Advanced Synthetic Platforms for Boronic Acid Chemistry
| Platform | Key Features | Relevance to this compound |
|---|---|---|
| Flow Chemistry | Continuous processing, precise control of parameters, safe handling of unstable intermediates. acs.orgresearchgate.net | Enables safer and more efficient large-scale synthesis. |
| Automated Synthesis | Iterative reaction cycles (e.g., deprotection, coupling, purification). google.com | Facilitates rapid generation of compound libraries for drug discovery. |
| Diversity-Oriented Synthesis | Aims to create structurally diverse molecules from a common starting point. acs.org | Allows for broad exploration of the chemical space around the pyrimidine scaffold. |
Potential for Scaffold Development in Chemical Biology and Drug Discovery
The pyrimidine ring is a "privileged scaffold" in medicinal chemistry, appearing in a vast number of approved drugs and clinical candidates, particularly as protein kinase inhibitors. benthamscience.com The combination of this proven core with the versatile boronic acid group makes this compound a highly attractive starting point for drug discovery programs. mdpi.com
Boronic acids themselves are increasingly prevalent in drug design. researchgate.net The empty p-orbital of the boron atom allows it to form reversible covalent bonds with nucleophilic residues, such as the serine in the active site of a protease, leading to potent enzyme inhibition. nih.gov This mechanism is exemplified by the successful proteasome inhibitor drug, Velcade® (bortezomib).
The future prospects for this compound in this area are vast:
Kinase Inhibitors: Given the prevalence of the pyrimidine core in kinase inhibitors, this compound is an ideal scaffold for developing new agents targeting this important enzyme class. benthamscience.comguidechem.com The butyl group can be tailored to occupy hydrophobic pockets in the enzyme's active site, while the boronic acid can be used as a handle to introduce further diversity or to act as a pharmacophore itself.
Chemical Probes: The ability of boronic acids to bind to diols makes them useful for creating chemical probes to study biological systems. nih.gov Derivatives of this compound could be developed as probes for detecting specific saccharides or glycoproteins.
Antiviral and Antibacterial Agents: Boronic acid-containing compounds have shown promise as antiviral and antibacterial agents. researchgate.netnih.gov For instance, novel diarylpyrimidine (DAPY) derivatives containing boronic acids have been designed as HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs). researchgate.net
Scaffold for Library Synthesis: As a building block, this compound can be used in diversity-oriented synthesis to rapidly generate libraries of complex molecules for high-throughput screening against various biological targets. nih.govnih.gov
Table 3: Therapeutic Areas for Pyrimidine Boronic Acid Scaffolds
| Therapeutic Area | Rationale | Example Application |
|---|---|---|
| Oncology | Pyrimidine is a known kinase inhibitor scaffold; boronic acids can act as potent enzyme inhibitors. benthamscience.comnih.gov | Design of inhibitors for targets like p97 or various protein kinases. guidechem.comnih.gov |
| Infectious Diseases | Boron-containing compounds have demonstrated antiviral and antibacterial activity. researchgate.netnih.gov | Development of novel HIV-1 inhibitors or antibacterial agents. researchgate.net |
| Chemical Biology | Boronic acids can reversibly bind to diols, found in many biological molecules. nih.gov | Creation of sensors and probes for saccharides or for interfering in signaling pathways. nih.gov |
Advanced Characterization Techniques for Boron-Containing Pyrimidines
The precise characterization of boron-containing compounds is essential for understanding their structure, reactivity, and interaction with biological targets. While standard techniques like ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry are routine, the presence of the boron atom (with two common isotopes, ¹⁰B and ¹¹B) introduces unique opportunities and challenges that can be addressed with advanced methods. nih.gov
¹¹B NMR Spectroscopy: This is a particularly powerful technique for characterizing organoboron compounds as it provides direct information about the electronic environment of the boron atom. numberanalytics.com Variations in the chemical shift and line shape can indicate changes in coordination (e.g., from trigonal planar boronic acid to a tetrahedral boronate ester), which is crucial for studying binding events.
Solid-State NMR (ssNMR): For materials science applications or for studying interactions in a solid matrix, ssNMR can provide detailed structural information. First-principles calculations using methods like the gauge-including projector-augmented wave (GIPAW) approach can now accurately predict ¹¹B solid-state NMR parameters, aiding in the assignment of complex spectra. rsc.org
High-Resolution Mass Spectrometry (HRMS): Techniques like ESI-MS and ASAP-MS are indispensable for confirming the molecular formula of newly synthesized pyrimidine-boron complexes. nih.gov
X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous proof of a molecule's three-dimensional structure, offering invaluable insights into bond lengths, bond angles, and intermolecular interactions. This is the gold standard for confirming the structure of novel derivatives and for studying their binding modes within protein active sites.
Computational Modeling: Density Functional Theory (DFT) and other computational methods are increasingly used to predict spectroscopic properties (like NMR shifts) and to model the electronic structure and reactivity of boron-containing molecules, guiding synthetic efforts and the interpretation of experimental data. nih.govrsc.org
The application of these advanced techniques will be critical in fully elucidating the properties of this compound and its derivatives, thereby accelerating their development in various scientific disciplines.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 4-Butylpyrimidine-5-boronic acid, and how can its purity be validated?
- Methodological Answer : The synthesis of pyrimidine-boronic acid derivatives typically involves Suzuki-Miyaura cross-coupling reactions, where a halogenated pyrimidine reacts with a boronic acid precursor under palladium catalysis. Post-synthesis, purity can be assessed via high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy. For structural confirmation, mass spectrometry (MS) and X-ray crystallography are recommended .
Q. What experimental approaches are used to determine the solubility and stability of this compound in aqueous and organic solvents?
- Methodological Answer : Solubility can be quantified using UV-Vis spectrophotometry or gravimetric analysis in buffers of varying pH (e.g., PBS, Tris-HCl). Stability under physiological conditions should be tested via time-resolved LC-MS to monitor degradation products. Solvent polarity (e.g., DMSO, THF) and temperature effects must also be evaluated .
Q. How does the boronic acid moiety in this compound enable its application in molecular recognition systems?
- Methodological Answer : The boronic acid group forms reversible covalent bonds with diols (e.g., saccharides) or Lewis bases (e.g., anions), enabling its use in chemosensors. For glucose sensing, the compound can be integrated into fluorescent or colorimetric assays by conjugating with a fluorophore/quencher pair, where binding-induced conformational changes alter signal output .
Advanced Research Questions
Q. How can this compound be optimized for inhibiting histone deacetylases (HDACs) in cancer research?
- Methodological Answer : Structural analogs of the compound can be designed to mimic the zinc-binding motif in HDAC active sites. Molecular docking studies should prioritize interactions with catalytic zinc ions and adjacent residues (e.g., Tyr, His). In vitro assays (e.g., fluorogenic HDAC activity kits) and Western blotting for acetylated histone markers validate inhibitory efficacy .
Q. What strategies improve the specificity of boronic acid-mediated PCR for detecting 5-hydroxymethylcytosine (5hmC) in genomic DNA?
- Methodological Answer : Optimize the concentration of this compound to suppress Taq polymerase amplification of glucosylated 5hmC templates. Compare derivatives (e.g., chlorobenzyloxy-substituted boronic acids) for enhanced inhibition. Validate using spike-in controls and bisulfite sequencing .
Q. How is this compound incorporated into DNA probes for studying carbohydrate-DNA interactions?
- Methodological Answer : Enzymatic polymerization using boronic acid-labeled thymidine triphosphate (B-TTP) via PCR or primer extension. Assess polymerase compatibility (e.g., Taq, Phi29) and probe functionality through gel-shift assays or surface plasmon resonance (SPR) with lectins .
Q. What design principles govern the use of this compound in glucose-responsive hydrogels for controlled drug delivery?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
